2,5-Methanocyclopenta[b]pyrrole
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Description
2,5-Methanocyclopenta[b]pyrrole is a chemical compound with the molecular formula C8H5N . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of pyrrole compounds, which include 2,5-Methanocyclopenta[b]pyrrole, often involves a two-step process. The first step is the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran (DF), leading to the formation of 2,5-hexanedione (HD). The second step uses HD as the starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction . Various primary amines are used in stoichiometric amounts .Chemical Reactions Analysis
Pyrrole compounds, including 2,5-Methanocyclopenta[b]pyrrole, are known to undergo a variety of chemical reactions. For instance, they can undergo a Paal-Knorr pyrrole condensation with various amines and sulfonamines . They can also undergo a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Safety And Hazards
Future Directions
A recent study has developed a one-pot, two-step process for the preparation of pyrrole compounds from 2,5-dimethylfuran, which could be a sustainable chemical process . This synthetic pathway is in line with the requirements of a sustainable chemical process . Future research could focus on further optimizing this process and exploring the potential applications of the synthesized pyrrole compounds.
properties
IUPAC Name |
2-azatricyclo[3.3.1.03,7]nona-1,3,5,7-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N/c1-5-2-7-4-6(1)8(3-5)9-7/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHCWGFJGDZLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC1=NC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663812 |
Source
|
Record name | 2,5-Methanocyclopenta[b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Methanocyclopenta[b]pyrrole | |
CAS RN |
143622-23-5 |
Source
|
Record name | 2,5-Methanocyclopenta[b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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